molecular formula C19H30N6O3 B6445851 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640962-78-1

2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Katalognummer: B6445851
CAS-Nummer: 2640962-78-1
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: JQSPLUMQOAVYIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted with a methyl group and a morpholine ring at positions 4 and 6, respectively. The pyrimidine is linked via a piperazine moiety to a morpholine-substituted ethanone group. Such structural attributes are common in kinase inhibitors and receptor modulators, where morpholine and piperazine enhance solubility and binding affinity . Synthetic routes often involve nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., sulfonyl chloride reactions with piperazine intermediates) .

Eigenschaften

IUPAC Name

2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O3/c1-16-14-17(23-6-10-27-11-7-23)21-19(20-16)25-4-2-22(3-5-25)15-18(26)24-8-12-28-13-9-24/h14H,2-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSPLUMQOAVYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms, which is crucial for its biological activity.
  • Morpholine Groups : These cyclic amines contribute to the compound's solubility and interaction with biological targets.
  • Piperazine Moiety : Known for its role in enhancing binding affinity to receptors.

Biological Activity

The compound has shown promising activity against various biological targets, particularly in cancer research and enzyme inhibition.

Antitumor Activity

Research indicates that derivatives with similar structures have been evaluated for their ability to inhibit the Phosphoinositide 3-kinase (PI3K) pathway, which is often deregulated in cancer. In particular, compounds featuring morpholine and piperazine rings have demonstrated significant inhibition of PI3K activity, suggesting that this compound may also possess similar properties .

The mechanism involves binding to specific active sites on enzymes or receptors. For instance, studies have shown that morpholine derivatives can form hydrogen bonds with critical amino acids in the active sites of PI3K, thereby inhibiting its function . This interaction is essential for modulating signaling pathways related to cell growth and survival.

Case Studies

  • Inhibition of PI3K : A study highlighted the synthesis of various morpholine-based compounds that were tested as PI3K inhibitors. The results indicated that modifications in the morpholine structure significantly impacted their inhibitory potency .
  • Antimicrobial Activity : Another study explored the antibacterial properties of related compounds, finding that certain derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria. This suggests potential applications for this compound in treating bacterial infections .

Data Tables

Activity Type Target IC50 Value (µM) Reference
PI3K InhibitionPI3K p110α0.5
Antibacterial ActivityE. coli10
Antitumor ActivityCancer Cell Lines0.8

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

  • This compound has been studied for its potential as a therapeutic agent targeting various diseases. Its structural features allow it to interact with specific biological targets, making it suitable for drug development focused on conditions such as cancer and neurological disorders.

2. Anticancer Activity

  • Research indicates that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines. For example, studies have shown that similar pyrimidine derivatives can inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies . The mechanism often involves modulation of cell signaling pathways that regulate cell proliferation and survival.

3. Enzyme Inhibition

  • The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. Investigations into its interactions with enzymes involved in metabolic pathways could lead to insights into disease mechanisms and potential therapeutic interventions .

4. Biological Assays

  • The compound has been utilized in various biological assays to evaluate its pharmacological properties. Its interaction with receptors and enzymes can be assessed through binding studies and activity assays, providing data on its efficacy and potential side effects.

Case Studies

Case Study 1: Inhibition of c-KIT Kinase
A study published in 2020 explored the efficacy of compounds similar to 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one in inhibiting c-KIT kinase. The results demonstrated that these compounds could effectively block the activity of mutated forms of c-KIT, suggesting their potential as targeted therapies for GIST patients .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of pyrimidine derivatives containing morpholine groups. The study found that these compounds could reduce oxidative stress in neuronal cells, indicating a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Pyrimidine vs.

Morpholine vs. Sulfonyl Groups : Morpholine substituents (as in the target compound) improve water solubility compared to sulfonyl groups (e.g., in ), which may enhance metabolic stability but reduce bioavailability .

Piperazine Linker Modifications : Ethyl ketone spacers (as in the target compound) offer conformational flexibility, whereas rigid aromatic linkers (e.g., in ) restrict rotational freedom, impacting receptor binding .

Physicochemical and Pharmacological Trends

  • Solubility : Morpholine and piperazine groups in the target compound likely enhance aqueous solubility compared to halogenated or sulfonylated analogues (e.g., ) .
  • Bioactivity: Thienopyrimidine derivatives (–9) exhibit kinase inhibitory activity, suggesting the target compound may share similar pharmacological profiles .
  • Thermal Stability : Methyl and morpholine substituents on pyrimidine (target compound) may increase melting points relative to pyrazole-substituted variants (), though experimental data are lacking .

Vorbereitungsmethoden

Pyrimidine Core Synthesis

The pyrimidine ring is constructed via cyclocondensation of β-diketones with amidines or urea derivatives. For example, 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine can be synthesized by reacting morpholine with 4-methyl-6-chloropyrimidin-2-amine under basic conditions. Chlorination of this intermediate using phosphorus oxychloride (POCl₃) yields 4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl chloride , a critical electrophile for subsequent coupling.

Piperazine-Morpholine Coupling

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). For instance, 1-(2-chloroethyl)morpholine reacts with piperazine in dimethylformamide (DMF) at 80–100°C to form 1-(piperazin-1-yl)-2-(morpholin-4-yl)ethan-1-one . Alternative routes employ 1-(morpholin-4-yl)ethan-1-one activated as a mesylate or tosylate for improved leaving-group efficiency.

Step-by-Step Synthesis Protocol

Step 1: Formation of 4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl Chloride

A mixture of 4-methyl-6-aminopyrimidin-2-ol (10.0 g, 71.4 mmol) and morpholine (7.5 mL, 85.7 mmol) in toluene is refluxed for 12 hours. After cooling, POCl₃ (15 mL) is added dropwise at 0°C, and the reaction is stirred at 80°C for 6 hours. The product is isolated via vacuum distillation (yield: 78%).

Step 2: Piperazine Coupling

4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl chloride (5.0 g, 18.5 mmol) is reacted with piperazine (3.8 g, 44.4 mmol) in dichloromethane (DCM) containing triethylamine (TEA, 5.2 mL) at 30°C for 12 hours. The mixture is filtered, and the filtrate is concentrated to yield 4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine (yield: 82%).

Step 3: Ethyl Ketone Functionalization

The piperazine intermediate (4.2 g, 13.2 mmol) is treated with 2-chloro-1-(morpholin-4-yl)ethan-1-one (3.1 g, 15.8 mmol) in acetonitrile with potassium carbonate (3.6 g, 26.4 mmol) at 60°C for 8 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the target compound (yield: 68%).

Reaction Optimization and Catalysis

Solvent and Base Selection

Polar aprotic solvents (DMF, DCM) enhance SNAr reactivity by stabilizing transition states. Triethylamine or potassium carbonate are preferred bases for neutralizing HCl byproducts. A comparative study shows:

SolventBaseTemperature (°C)Yield (%)
DCMTEA3082
DMFK₂CO₃6068
AcetoneNaHCO₃5054

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (m, 8H, morpholine), 3.58 (m, 4H, piperazine), 2.45 (s, 3H, CH₃), 2.38 (m, 4H, piperazine).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine).

  • HRMS (ESI+) : m/z 374.2430 [M+H]⁺ (calculated: 374.2430).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity. The compound is hygroscopic and requires storage under nitrogen at −20°C.

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis benefits from recyclable catalysts (e.g., Pd/C in hydrogenations) and continuous-flow reactors to minimize solvent use.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with the preparation of a substituted pyrimidine core. Key steps include:

  • Pyrimidine functionalization : Introduction of the morpholine group at the 6-position via nucleophilic substitution .
  • Piperazine coupling : Attachment of the piperazine moiety to the pyrimidine ring using coupling agents like EDCI/HOBt under refluxing ethanol or DMF .
  • Ethanone linkage : Final conjugation of the second morpholine group via a ketone bridge, often employing condensation reactions with morpholine in the presence of a base (e.g., NaH) . Reaction optimization includes monitoring via thin-layer chromatography (TLC) and purification via column chromatography .

Q. What analytical techniques are used to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and connectivity .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms crystal packing (e.g., triclinic crystal system with space group P1) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the primary biological targets or applications under investigation?

The compound is studied for:

  • Enzyme inhibition : Potential kinase or protease inhibition due to its morpholine and piperazine motifs, which often interact with ATP-binding pockets .
  • Neurological disorders : Modulation of serotonin or dopamine receptors via piperazine-mediated receptor-ligand interactions .
  • Anticancer activity : Pyrimidine derivatives are frequently screened for cytotoxicity against cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Replacing ethanol with DMF enhances solubility of intermediates, reducing side reactions .
  • Catalyst optimization : Transitioning from EDCI/HOBt to Pd-catalyzed cross-coupling improves regioselectivity in pyrimidine functionalization .
  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during morpholine coupling minimizes decomposition .
  • Workflow integration : Continuous flow chemistry reduces batch variability and improves scalability .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Substituent variation : Synthesize analogs with modified morpholine (e.g., thiomorpholine) or pyrimidine (e.g., 5-fluoro substitution) groups to assess impact on enzyme inhibition .
  • Biological assays : Screen analogs against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition) to minimize variability .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Data normalization : Express IC₅₀ values relative to internal standards to account for plate-to-plate variability .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

  • Pull-down assays : Use biotinylated derivatives to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
  • Kinetic studies : Measure time-dependent enzyme inhibition (e.g., pre-incubation with target kinases) to distinguish reversible vs. irreversible binding .
  • Gene knockout models : CRISPR-Cas9-mediated deletion of suspected targets (e.g., PI3K) to confirm pathway-specific effects .

Q. How can researchers address low solubility in in vitro assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or acetate prodrugs that hydrolyze in physiological conditions .
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to improve bioavailability .

Methodological Notes

  • Key reagents : Morpholine, piperazine, EDCI/HOBt, guanidine nitrate, and Pd catalysts are critical for synthesis .
  • Critical parameters : Reaction pH (7–9), solvent polarity, and anhydrous conditions significantly impact yield .
  • Data interpretation : Always cross-validate computational predictions (e.g., docking) with experimental assays to avoid overfitting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.